1-(morpholin-4-yl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]ethanone
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Overview
Description
1-(MORPHOLIN-4-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a trimethoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate catalyst.
Incorporation of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the ethanone backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(MORPHOLIN-4-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the morpholine or tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring could enhance solubility and bioavailability, while the tetrazole ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)ethanone: Shares the trimethoxyphenyl group but lacks the morpholine and tetrazole rings.
Morpholin-4-ylmethyl-1H-benzoimidazole: Contains the morpholine ring but has a different aromatic system.
3,4,5-Trimethoxyacetophenone: Similar in structure but lacks the tetrazole and morpholine components.
Uniqueness
1-(MORPHOLIN-4-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H21N5O5 |
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Molecular Weight |
363.37 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C16H21N5O5/c1-23-12-8-11(9-13(24-2)15(12)25-3)16-17-19-21(18-16)10-14(22)20-4-6-26-7-5-20/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
HFMIHDWKBGGYIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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